molecular formula C9H20N2O B12796705 Diazene, methyloctyl-, 2-oxide CAS No. 54405-61-7

Diazene, methyloctyl-, 2-oxide

Cat. No.: B12796705
CAS No.: 54405-61-7
M. Wt: 172.27 g/mol
InChI Key: PTJKOGLRCNFJPB-UHFFFAOYSA-N
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Description

Diazene, methyloctyl-, 2-oxide is an organic compound belonging to the class of diazenes It features a diazene group (N=N) with a methyloctyl substituent and an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazene, methyloctyl-, 2-oxide typically involves the oxidation of corresponding hydrazines or diazenes. One common method is the oxidation of hydrazine derivatives using hydrogen peroxide or air . Another approach involves the hydrolysis of azodicarboxylates or azodicarbonamides . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve mechanochemical methods, which are solvent-free and capable of producing large volumes of the target material economically . This method is advantageous as it promotes high-rate solid-state reactions without the need for high temperatures.

Chemical Reactions Analysis

Types of Reactions

Diazene, methyloctyl-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides.

    Reduction: Reduction reactions can convert it back to hydrazine derivatives.

    Substitution: It can participate in substitution reactions where the methyloctyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents such as sodium borohydride for reduction . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of diazene, methyloctyl-, 2-oxide involves its ability to undergo cis-trans isomerization. This process can occur through in-plane inversion or out-of-plane torsion, with activation energies for these pathways being similar . The compound’s effects are mediated through its interaction with molecular targets, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diazene, methyloctyl-, 2-oxide is unique due to its specific substituents, which impart distinct chemical properties and reactivity compared to other diazenes

Properties

CAS No.

54405-61-7

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

methyl-octylimino-oxidoazanium

InChI

InChI=1S/C9H20N2O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-9H2,1-2H3

InChI Key

PTJKOGLRCNFJPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN=[N+](C)[O-]

Origin of Product

United States

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